2-Phenylbutan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLHYBVJPSZXIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030816 | |

| Record name | 2-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-75-9 | |

| Record name | α-Ethyl-α-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1565-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl alcohol, alpha-ethyl-alpha-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001565759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1565-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phenylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Phenylbutan-2-ol chemical properties and structure

An In-depth Technical Guide to 2-Phenylbutan-2-ol: Chemical Properties and Structure

Introduction

This compound is a tertiary alcohol characterized by a butyl chain with a phenyl and a hydroxyl group attached to the second carbon atom. Its unique structure makes it a subject of interest in various chemical syntheses and a useful intermediate for the development of more complex molecules. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

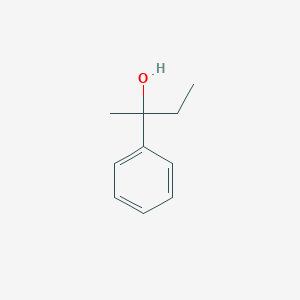

The fundamental structure of this compound consists of a chiral center at the second carbon of the butane (B89635) chain, which is bonded to a methyl group, an ethyl group, a phenyl group, and a hydroxyl group.

Caption: Chemical structure of this compound.

The molecule is identified by several standard chemical identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1565-75-9[1][2] |

| Molecular Formula | C₁₀H₁₄O[1][2][3] |

| SMILES | CCC(C)(C1=CC=CC=C1)O[1][4] |

| InChI | InChI=1S/C10H14O/c1-3-10(2,11)9-7-5-4-6-8-9/h4-8,11H,3H2,1-2H3[1] |

| InChIKey | XGLHYBVJPSZXIF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Molar Mass | 150.22 g/mol [1][3] |

| Density | 0.977 g/mL at 25 °C[2][3][5] |

| Boiling Point | 107-108 °C at 20 mmHg[2][3][5] |

| Melting Point | -5 °C[2][3][5] |

| Flash Point | 195 °F (90.6 °C) |

| Refractive Index | n20/D 1.519[2][3][5] |

| Solubility | Soluble in water and many organic solvents.[3] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for synthesizing tertiary alcohols like this compound is through a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent.

Reaction Scheme 1: Acetophenone (B1666503) with Ethylmagnesium Bromide C₆H₅COCH₃ + C₂H₅MgBr → C₆H₅C(OMgBr)(C₂H₅)(CH₃) --(H₂O)--> C₆H₅C(OH)(C₂H₅)(CH₃)[6]

Reaction Scheme 2: Ethyl Phenyl Ketone with Methylmagnesium Bromide C₆H₅COC₂H₅ + CH₃MgBr → C₆H₅C(OMgBr)(C₂H₅)(CH₃) --(H₂O)--> C₆H₅C(OH)(C₂H₅)(CH₃)[6]

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, magnesium turnings are placed in anhydrous diethyl ether. The appropriate alkyl halide (e.g., bromoethane (B45996) for Scheme 1) dissolved in anhydrous ether is added dropwise from the funnel. The reaction is typically initiated with a small crystal of iodine if it does not start spontaneously.

-

Addition of Ketone: Once the Grignard reagent has formed (indicated by the disappearance of magnesium), the ketone (e.g., acetophenone for Scheme 1) dissolved in anhydrous ether is added slowly from the dropping funnel while the reaction mixture is cooled in an ice bath.

-

Hydrolysis: After the addition is complete, the reaction mixture is stirred at room temperature for a period to ensure completion. The complex is then hydrolyzed by carefully pouring it over a mixture of crushed ice and a dilute acid (e.g., H₂SO₄ or NH₄Cl solution).

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with a sodium bicarbonate solution and then with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude product can be purified by distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

The structure of this compound can be confirmed using various spectroscopic methods.[7]

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are recorded. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The broad singlet for the hydroxyl proton is also observable.

-

Infrared (IR) Spectroscopy: A thin film of the liquid sample is placed between salt plates (e.g., NaCl), or analyzed using an ATR-FTIR spectrometer. The IR spectrum will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, as well as C-H and C=C stretching frequencies for the alkyl and aromatic portions.

-

Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS). The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Chemical Reactivity and Mechanisms

This compound, as a tertiary alcohol, undergoes reactions typical for this class of compounds, including nucleophilic substitution and elimination reactions, often proceeding through a stable tertiary carbocation intermediate.

Sₙ1 Reaction with Ethanol (B145695)

When dissolved in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄), this compound undergoes a unimolecular nucleophilic substitution (Sₙ1) reaction to form 2-ethoxy-2-phenylbutane as the major product.[8]

Mechanism:

-

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

-

Formation of a Carbocation: The protonated alcohol loses a molecule of water to form a stable tertiary benzylic carbocation.

-

Nucleophilic Attack: A molecule of ethanol (the solvent and nucleophile) attacks the electrophilic carbocation.

-

Deprotonation: The resulting oxonium ion is deprotonated by another molecule of ethanol or water to yield the final ether product, 2-ethoxy-2-phenylbutane, and regenerate the acid catalyst.

Caption: Sₙ1 reaction pathway of this compound.

Safety and Handling

This compound is considered a hazardous substance. It is harmful if swallowed and can cause skin and serious eye irritation.[1][9][10] It is also a flammable liquid.[3]

Precautions:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC or neoprene), and a lab coat.[9]

-

Keep away from open flames, sparks, and other ignition sources.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[9]

-

In case of a spill, remove all ignition sources and clean up with an inert absorbent material.[9]

References

- 1. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 5. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]

- 6. This compound can be prepared by which of the following combinations ? [allen.in]

- 7. spectrabase.com [spectrabase.com]

- 8. homework.study.com [homework.study.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

(R)-2-phenylbutan-2-ol synthesis and characterization

An in-depth technical guide to the synthesis and characterization of (R)-2-phenylbutan-2-ol for researchers, scientists, and drug development professionals.

Introduction

(R)-2-phenylbutan-2-ol is a chiral tertiary alcohol of significant interest in synthetic organic chemistry and pharmacological research.[1] Its structure contains a quaternary stereocenter, a carbon atom bonded to four different groups (phenyl, ethyl, methyl, and hydroxyl), which makes its stereoselective synthesis a notable challenge.[1] Enantiomerically pure tertiary alcohols are crucial building blocks for the synthesis of complex, biologically active molecules and pharmaceutical agents.[2][3] This guide provides a comprehensive overview of the primary methods for the asymmetric synthesis of (R)-2-phenylbutan-2-ol, detailed experimental protocols, and a thorough guide to its characterization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties for 2-phenylbutan-2-ol is presented below. Note that unless a chiral environment is introduced (e.g., a chiral solvent or derivatizing agent), the NMR, IR, and MS spectra of the (R) and (S) enantiomers are identical.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [4][5] |

| Molecular Weight | 150.22 g/mol | [4][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 107-108 °C at 20 mmHg | |

| Density | 0.977 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.519 | |

| ¹H NMR (CDCl₃) | δ (ppm): 7.2-7.5 (m, 5H, Ar-H), 1.8-2.0 (q, 2H, -CH₂-), 1.6 (s, 1H, -OH), 1.5 (s, 3H, -CH₃), 0.8 (t, 3H, -CH₂-CH₃) | [6][7] |

| ¹³C NMR | A compilation of ¹³C NMR data is available in public databases.[5][8] | |

| Specific Rotation [α] | The specific rotation of an enantiomer is a key characteristic. For example, (S)-2-butanol is dextrorotatory (+), while (R)-2-butanol is levorotatory (-).[9] The specific, experimentally determined value for (R)-2-phenylbutan-2-ol must be measured or sourced from literature for a synthesized sample. |

Asymmetric Synthesis of (R)-2-phenylbutan-2-ol

The creation of the chiral quaternary center in (R)-2-phenylbutan-2-ol requires highly stereoselective methods. The most prominent and practical approach is the asymmetric addition of an organometallic reagent to a prochiral ketone.

Asymmetric Grignard Reaction

The addition of a Grignard reagent to a ketone is a classic method for forming tertiary alcohols.[10][11] To achieve enantioselectivity, this reaction can be performed in the presence of a chiral ligand that coordinates to the magnesium atom, thereby creating a chiral environment that directs the nucleophilic attack from one face of the ketone.

There are three primary retrosynthetic pathways for synthesizing this compound via a Grignard reaction:

-

Ethylmagnesium bromide addition to acetophenone (B1666503) (C₆H₅COCH₃).[12][13]

-

Methylmagnesium bromide addition to propiophenone (B1677668) (C₆H₅COC₂H₅).[12]

-

Phenylmagnesium bromide addition to 2-butanone (B6335102) (CH₃COC₂H₅).[12]

For the synthesis of (R)-2-phenylbutan-2-ol, a common strategy involves the addition of ethylmagnesium bromide to acetophenone in the presence of a suitable chiral ligand.

Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for producing chiral molecules.[1] While specific protocols for (R)-2-phenylbutan-2-ol are less common, related transformations suggest high potential. For instance, the asymmetric reduction of a prochiral ketone using an alcohol dehydrogenase (ADH) enzyme can yield enantiopure alcohols.[1] A chemoenzymatic approach could involve the synthesis of the precursor ketone followed by a stereoselective enzymatic reduction.[14]

Experimental Protocols

Protocol 1: Asymmetric Synthesis via Grignard Reaction

This protocol is an adapted procedure for the enantioselective addition of ethylmagnesium bromide to acetophenone, which requires careful optimization of the chiral ligand and reaction conditions to achieve high enantiomeric excess (ee) of the (R)-enantiomer.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Ethyl bromide

-

Acetophenone

-

Chiral ligand (e.g., a chiral diamine/phenol ligand)[15]

-

Anhydrous toluene (B28343)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

All glassware must be oven-dried to be free of water.[16]

Procedure:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of ethyl bromide in anhydrous ether dropwise to initiate the reaction. Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture until most of the magnesium is consumed.[17]

-

Asymmetric Addition: In a separate, dry flask under an inert atmosphere, dissolve the chiral ligand in anhydrous toluene. Cool this solution to the optimized temperature (e.g., -78 °C). Add the freshly prepared ethylmagnesium bromide solution dropwise. After stirring for 30 minutes, add a solution of acetophenone in anhydrous toluene dropwise.

-

Reaction Monitoring: Stir the reaction mixture at the low temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[18] Allow the mixture to warm to room temperature.

-

Extraction and Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[19]

-

Purification: Filter the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.[20]

Protocol 2: Characterization and Chiral Analysis

A. NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[21]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).[21]

-

Analysis: Compare the obtained spectra with reference data to confirm the chemical structure of this compound.

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric excess of the synthesized product.[22][23]

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating enantiomers of chiral alcohols. Examples include columns like Chiralpak® or Chiralcel®.[24][25]

-

Method Development:

-

Mobile Phase: Start with a normal-phase mobile phase, typically a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v).[25]

-

Flow Rate: A typical analytical flow rate is 0.5-1.0 mL/min.[25][26]

-

Detection: Use a UV detector set to a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

-

Sample Preparation: Prepare a dilute solution of the purified product (~1 mg/mL) in the mobile phase.[26] Also prepare a solution of the racemic this compound to identify the retention times of both enantiomers.

-

Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (% ee) is calculated from the peak areas of the (R) and (S) enantiomers using the formula: % ee = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

C. Polarimetry (Specific Rotation)

-

Measurement: Dissolve a precisely weighed amount of the sample in a specific solvent (e.g., ethanol) to a known concentration (c, in g/mL). Measure the observed optical rotation (α) using a polarimeter with a cell of a known path length (l, in decimeters).[27]

-

Calculation: Calculate the specific rotation [α] using the formula: *[α] = α / (l * c)[9]

-

Comparison: Compare the measured specific rotation to the literature value for the enantiomerically pure compound to assess optical purity.

Visualization of Workflows

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. Asymmetric Synthesis of Tertiary Benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-PHENYL-2-BUTANOL(1565-75-9) 1H NMR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]

- 11. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. This compound can be prepared by which of the following combinations ? [allen.in]

- 14. benchchem.com [benchchem.com]

- 15. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 17. d.web.umkc.edu [d.web.umkc.edu]

- 18. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. phx.phenomenex.com [phx.phenomenex.com]

- 23. shimadzu.com [shimadzu.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. mdpi.com [mdpi.com]

- 27. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Phenylbutan-2-ol

This technical guide provides a comprehensive overview of 2-phenylbutan-2-ol, including its nomenclature, physicochemical properties, and detailed synthesis protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Nomenclature

The nomenclature of this compound follows the standards set by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[1]

The molecule exists as a racemate and also has two stereoisomers, designated as:

Synonyms: This compound is also known by several other names, including:

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Boiling Point | 107-108 °C at 20 mmHg | [4][6] |

| Density | 0.977 g/mL at 25 °C | [4][6] |

| Refractive Index | 1.519 at 20 °C | [4][6] |

| pKa | 14.49 ± 0.29 (Predicted) | [4] |

Synthesis of this compound

This compound can be synthesized through various methods. A common and illustrative laboratory-scale preparation involves the use of a Grignard reagent reacting with a ketone.[7][8] There are three such combinations that can yield the desired product. Another synthetic route starts from 3-phenylbut-1-ene via acid-catalyzed hydration.[9]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details one of the three possible Grignard synthesis routes: the reaction of ethyl magnesium bromide with acetophenone (B1666503).

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Acetophenone

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

Preparation of Grignard Reagent (Ethyl Magnesium Bromide):

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve bromoethane in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a few drops of the bromoethane solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

-

Once the reaction has started, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Ketone (Acetophenone):

-

Dissolve acetophenone in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the acetophenone solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether by rotary evaporation.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound using a Grignard reagent.

Caption: Workflow for the synthesis of this compound via Grignard reaction.

References

- 1. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S)-2-phenylbutane-2-ol | C10H14O | CID 11367088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]

- 5. This compound | 1565-75-9 | Buy Now [molport.com]

- 6. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]

- 7. organic chemistry - Synthesis of 2-Phenyl-2-Butanol from Grignard Reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. The compound 2 phenylbutan 2 ol can be prepared by class 12 chemistry CBSE [vedantu.com]

- 9. youtube.com [youtube.com]

Physical properties of 2-Phenylbutan-2-ol (melting point, boiling point)

An In-depth Technical Guide on the Physical Properties of 2-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of this compound, a tertiary alcohol with applications in organic synthesis. The focus is on its melting and boiling points, with detailed experimental protocols for their determination.

Physical Properties of this compound

This compound (CAS: 1565-75-9) is a colorless liquid at room temperature.[1] Its primary physical characteristics are summarized below. Note that the boiling point is highly dependent on ambient pressure.

Data Summary

The quantitative physical property data for this compound is presented in the table below for ease of reference and comparison.

| Physical Property | Value | Conditions | Source(s) |

| Melting Point | ~ -25 °C | Not Specified | [1] |

| -5 °C | Solvent: hexane | [2] | |

| Boiling Point | 211.5 °C | at 760 mmHg (Standard Pressure) | [3] |

| 107-108 °C | at 20 mmHg (Reduced Pressure) | [1][2][4][5] | |

| Density | 0.977 g/mL | at 25 °C | [2][4] |

| Refractive Index | 1.519 | n20/D | [2][4] |

| Molecular Formula | C₁₀H₁₄O | - | [1][3] |

| Molecular Weight | 150.22 g/mol | - | [1][6] |

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is fundamental for substance identification and purity assessment.[7] Impurities typically depress the melting point and broaden its range, while affecting the boiling point as well.[8][9]

Melting Point Determination

The melting point of a compound is the temperature range over which it transitions from a solid to a liquid state.[7] A common and effective method for its determination is using a capillary tube within a calibrated heating apparatus.

Methodology:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat distribution.[7] This can be achieved by grinding the crystalline solid with a mortar and pestle.

-

Capillary Tube Packing: A small amount of the powdered sample is introduced into a capillary tube (sealed at one end). The tube is tapped gently to pack the sample tightly into the bottom, aiming for a sample height of 1-2 mm.[8]

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[10]

-

Heating and Observation: The apparatus is heated rapidly to about 20°C below the expected melting point.[10] Then, the heating rate is reduced significantly to a slow and steady 1-2°C per minute.

-

Data Recording: Two temperatures are recorded to define the melting point range:

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9] For small sample quantities, the Thiele tube method is highly effective.

Methodology:

-

Sample Preparation: A small volume (approximately 0.5 mL) of the liquid sample is placed into a small test tube or fusion tube.[11]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[12]

-

Apparatus Setup: The test tube assembly is attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[13] This entire unit is then clamped and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the sample is fully submerged.[11]

-

Heating: The side arm of the Thiele tube is heated gently with a burner. The shape of the tube facilitates the circulation of the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the liquid's boiling point is approached and surpassed, a rapid and continuous stream of bubbles will emerge from the capillary tube.[13]

-

Data Recording: Once a steady stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool slowly. The bubbling will stop, and as the temperature drops further, the liquid will be drawn up into the capillary tube. The boiling point is the temperature recorded at the exact moment the liquid enters the capillary tube.[11]

Synthesis Pathway Overview

For context, this compound is a tertiary alcohol and is commonly synthesized via a Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. Two primary combinations are:

-

Reacting acetophenone (B1666503) (C₆H₅COCH₃) with ethylmagnesium bromide (C₂H₅MgBr).[14]

-

Reacting ethyl phenyl ketone (C₆H₅COC₂H₅) with methylmagnesium bromide (CH₃MgBr).[14][15]

Following the reaction, hydrolysis is performed to yield the final this compound product.[14]

References

- 1. This compound [chembk.com]

- 2. 2-PHENYL-2-BUTANOL CAS#: 1565-75-9 [m.chemicalbook.com]

- 3. 2-phenyl-2-butanol | 1565-75-9 [chemnet.com]

- 4. 2-フェニル-2-ブタノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]

- 6. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. almaaqal.edu.iq [almaaqal.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. byjus.com [byjus.com]

- 13. m.youtube.com [m.youtube.com]

- 14. This compound can be prepared by which of the following combinations ? [allen.in]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Spectroscopic Data for 2-Phenylbutan-2-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-phenylbutan-2-ol, a tertiary alcohol of interest in various chemical and pharmaceutical research contexts. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables for clarity and ease of comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| 1.95 | Singlet | 1H | Hydroxyl proton (-OH) |

| 1.79 | Quartet (q) | 2H | Methylene protons (-CH₂) |

| 1.49 | Singlet | 3H | Methyl protons (-CH₃, alpha to phenyl) |

| 0.75 | Triplet (t) | 3H | Methyl protons (-CH₃ of ethyl group) |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 147.8 | Quaternary aromatic carbon (C-ipso) |

| 128.2 | Aromatic methine carbons (C-ortho/C-meta) |

| 126.6 | Aromatic methine carbon (C-para) |

| 125.1 | Aromatic methine carbons (C-ortho/C-meta) |

| 77.2 | Quaternary aliphatic carbon (C-OH) |

| 36.6 | Methylene carbon (-CH₂) |

| 26.5 | Methyl carbon (-CH₃, alpha to phenyl) |

| 8.8 | Methyl carbon (-CH₃ of ethyl group) |

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (alcohol) |

| 3090 - 3020 | Medium | C-H stretch (aromatic) |

| 2970 - 2880 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1445 | Medium - Weak | C=C stretch (aromatic ring) |

| 1375 | Medium | C-H bend (methyl) |

| 1150 | Strong | C-O stretch (tertiary alcohol) |

| 765, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Plausible Fragment |

| 150 | Low | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - CH₃]⁺ |

| 121 | High | [M - C₂H₅]⁺ |

| 105 | Moderate | [C₈H₉]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

| 43 | Base Peak | [C₂H₅CO]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the presented spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired using a standard NMR spectrometer.

-

Sample Preparation : Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution was transferred to a 5 mm NMR tube.

-

Instrumentation : A 400 MHz (or higher field) NMR spectrometer was used for data acquisition.

-

¹H NMR Acquisition : A standard one-pulse sequence was used. Key parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence was employed to obtain a spectrum with singlet peaks for each unique carbon. A spectral width of approximately 220 ppm and a longer relaxation delay (e.g., 2-5 seconds) were used, with a significantly higher number of scans compared to the ¹H NMR experiment to compensate for the low natural abundance of the ¹³C isotope.

-

Data Processing : The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a Fourier-transform infrared spectrometer.

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum was acquired using the neat liquid. A drop of the sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory was used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation : An FT-IR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector was utilized.

-

Data Acquisition : A background spectrum of the empty sample holder (or clean ATR crystal) was recorded. The sample was then placed in the beam path, and the sample spectrum was acquired. Typically, 16 to 32 scans were co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹. The final spectrum was presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer, likely coupled with a gas chromatograph (GC-MS).

-

Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) was injected into the gas chromatograph. The GC separated the analyte from the solvent and any impurities before it entered the mass spectrometer.

-

Ionization : Electron Ionization (EI) at 70 eV was used to generate the molecular ion and fragment ions.[1] In this process, high-energy electrons bombard the sample molecules, causing the ejection of an electron to form a radical cation (the molecular ion).[1]

-

Mass Analysis : The ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole or time-of-flight (TOF) mass analyzer.

-

Detection : An electron multiplier detector recorded the abundance of each ion. The resulting data was plotted as a mass spectrum, showing the relative intensity of each ion.

Mandatory Visualization

The following diagram illustrates the structure of this compound and highlights the origins of key signals in its ¹H NMR, ¹³C NMR, and Mass Spectra.

Caption: Structure of this compound with key NMR and MS correlations.

References

In-Depth Technical Guide to the Chirality and Stereoisomers of 2-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of racemic and enantiopure 2-phenylbutan-2-ol.

| Property | Value (Racemic) | Value (R-enantiomer) | Value (S-enantiomer) | Source |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₄O | C₁₀H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 150.22 g/mol | 150.22 g/mol | 150.22 g/mol | --INVALID-LINK-- |

| CAS Number | 1565-75-9 | 1006-06-0 | 53777-08-5 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Specific Rotation ([α]D) | 0° | Not available | Not available | |

| Boiling Point | 107-108 °C at 20 mmHg | Not available | Not available | |

| Density | 0.977 g/mL at 25 °C | Not available | Not available | |

| Refractive Index (n²⁰/D) | 1.519 | Not available | Not available |

Synthesis of Racemic this compound

Racemic this compound is commonly synthesized via a Grignard reaction. This involves the reaction of a ketone with an organomagnesium halide (Grignard reagent). There are three primary combinations of commercially available starting materials that can yield the desired product.

Experimental Protocol: Synthesis via Grignard Reaction (Route 2)

Materials:

-

Acetophenone

-

Ethylmagnesium bromide (solution in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place a solution of acetophenone in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add the ethylmagnesium bromide solution from the dropping funnel to the stirred solution of acetophenone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation under reduced pressure.

Chiral Resolution of this compound

The separation of the enantiomers of this compound can be achieved through several methods, including classical resolution via diastereomeric salt formation and chiral chromatography.

Classical Resolution via Diastereomeric Salt Formation

This method involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as fractional crystallization due to their different physical properties. For a tertiary alcohol, it is often necessary to first convert it to a derivative, such as a phthalate (B1215562) half-ester, which possesses a carboxylic acid group that can form salts with a chiral base.

Experimental Protocol: Classical Resolution (Proposed)

Step 1: Formation of the Racemic Phthalate Half-Ester

-

React racemic this compound with an equimolar amount of phthalic anhydride in a suitable solvent, such as pyridine.

-

Heat the mixture to ensure complete reaction.

-

After cooling, acidify the mixture to precipitate the half-ester.

-

Collect the precipitate by filtration and purify by recrystallization.

Step 2: Diastereomeric Salt Formation and Separation

-

Dissolve the racemic phthalate half-ester in a suitable solvent, such as acetone (B3395972) or ethanol.

-

Add a solution of an equimolar amount of a chiral resolving agent (e.g., (+)-brucine or another suitable chiral amine) in the same solvent.

-

Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out first.

-

Collect the crystals by filtration. The enantiomeric excess of the crystallized salt can be enhanced by further recrystallizations.

Step 3: Liberation of the Enantiopure Alcohol

-

Treat the separated diastereomeric salt with an aqueous acid (e.g., dilute HCl) to liberate the enantiomerically enriched phthalate half-ester.

-

Hydrolyze the half-ester with a strong base (e.g., NaOH) to yield the enantiopure this compound.

-

Extract the alcohol with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including alcohols.

An In-depth Technical Guide on 2-Phenylbutan-2-ol: Molecular Weight and Formula

This technical guide provides a detailed overview of the molecular formula and molecular weight of 2-Phenylbutan-2-ol, a tertiary alcohol with applications in organic synthesis and as a fragrance ingredient. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Molecular Composition and Weight

This compound is a chemical compound composed of carbon, hydrogen, and oxygen atoms. The arrangement of these atoms and their respective counts determine its molecular formula and subsequently its molecular weight, a critical parameter in stoichiometry and material characterization.

Molecular Formula: C10H14O[1][2][3][4]

The molecular formula indicates that a single molecule of this compound contains:

-

10 Carbon atoms

-

14 Hydrogen atoms

-

1 Oxygen atom

Molecular Weight Calculation:

The molecular weight is the sum of the atomic weights of all atoms in the molecule. Using the standard atomic weights of the constituent elements:

The calculation is as follows: (10 * 12.011 amu) + (14 * 1.008 amu) + (1 * 15.999 amu) = 120.11 amu + 14.112 amu + 15.999 amu = 150.221 amu

This calculated value is consistent with experimentally determined and database-reported molecular weights.[1][2][3]

Data Presentation

For clarity and ease of comparison, the quantitative data for this compound is summarized in the table below.

| Parameter | Value |

| Molecular Formula | C10H14O |

| Molar Mass | 150.22 g/mol |

| Exact Mass | 150.104465 g/mol |

Structural Information

To provide a comprehensive understanding, the structural formula of this compound is presented. The structure consists of a butane (B89635) chain with a phenyl group and a hydroxyl group both attached to the second carbon atom.[17]

Note: Experimental protocols for the synthesis or analysis of this compound and diagrams of signaling pathways are not included in this guide as they are not relevant to the core topic of its molecular weight and formula.

References

- 1. This compound | 1565-75-9 | Buy Now [molport.com]

- 2. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-phenylbutan-2-ol | C10H14O | CID 5325941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H14O) [pubchemlite.lcsb.uni.lu]

- 5. quora.com [quora.com]

- 6. byjus.com [byjus.com]

- 7. youtube.com [youtube.com]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. quora.com [quora.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Give the structure formula of following : this compound [allen.in]

Commercial Availability and Technical Guide for 2-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key experimental protocols related to 2-Phenylbutan-2-ol. The data presented is intended to support researchers and professionals in drug development and other scientific fields in sourcing and utilizing this compound.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to different research and development needs. The compound is offered in various purities and quantities, with pricing varying by supplier and grade. Below is a summary of key suppliers and their offerings.

| Supplier | Purity | Available Quantities | Price (USD) | CAS Number |

| Sigma-Aldrich | 99% | 5g | $111 | 1565-75-9 |

| - | 25mg | $121 (as Brucine Salt) | - | |

| Synthonix | 98% | 50mg, 100mg, 250mg, 500mg | $219.70, $338, $650, $1000 | 1006-06-0 ((2R)-enantiomer) |

| Santa Cruz Biotechnology | - | - | - | 1565-75-9 |

| BLD Pharm | - | - | - | 1565-75-9 |

| Energy Chemical | - | - | - | 1565-75-9 |

| ChemStrong Scientific Co.,Ltd. | - | - | - | 1565-75-9 |

| Rieke Metals | - | 1g, 5g | $809, $1943 | 1565-75-9 |

| TRC | - | 25mg, 50mg | $45, $65 | 1565-75-9 |

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.[1][2][3]

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1][4] |

| CAS Number | 1565-75-9[1][5] |

| Density | 0.977 g/mL at 25 °C[1][2] |

| Boiling Point | 107-108 °C at 20 mmHg[1][2] |

| Melting Point | -5 °C[1][2] |

| Refractive Index (n20/D) | 1.519[1][2] |

| Appearance | Colorless liquid[6] |

| Solubility | Soluble in water and many organic solvents[6] |

Experimental Protocols

This compound is a versatile chiral tertiary alcohol used as an intermediate in organic synthesis and as a structural analog in neuropharmacology.[1] Below are detailed methodologies for its synthesis.

Synthesis of this compound via Grignard Reaction

The Grignard reaction is a common and effective method for the synthesis of this compound. This involves the reaction of a Grignard reagent with a suitable ketone.[4]

Method 1: Ethylmagnesium bromide and Acetophenone (B1666503) [4]

-

Reaction: C₆H₅COCH₃ + C₂H₅MgBr → C₆H₅C(OMgBr)(C₂H₅)(CH₃) C₆H₅C(OMgBr)(C₂H₅)(CH₃) + H₂O → C₆H₅C(OH)(C₂H₅)(CH₃) + Mg(OH)Br

-

Protocol:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, prepare the Grignard reagent by adding a solution of bromoethane (B45996) in anhydrous diethyl ether to magnesium turnings.

-

Once the Grignard reagent is formed, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of acetophenone in anhydrous diethyl ether via the dropping funnel.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to yield this compound.

-

Method 2: Methylmagnesium bromide and Propiophenone (B1677668) [4]

-

Reaction: C₆H₅COC₂H₅ + CH₃MgBr → C₆H₅C(OMgBr)(CH₃)(C₂H₅) C₆H₅C(OMgBr)(CH₃)(C₂H₅) + H₂O → C₆H₅C(OH)(CH₃)(C₂H₅) + Mg(OH)Br

-

Protocol: The protocol is analogous to Method 1, with propiophenone being used in place of acetophenone and methylmagnesium bromide as the Grignard reagent.

Synthesis of this compound via Acid-Catalyzed Hydration

This method involves the acid-catalyzed hydration of an appropriate alkene, such as 3-phenylbut-1-ene, which proceeds through a carbocation intermediate.[5]

-

Reaction: CH₂(CH)CH(C₆H₅)CH₃ + H₂O --(H⁺)--> C₆H₅C(OH)(CH₃)CH₂CH₃

-

Protocol:

-

To a solution of 3-phenylbut-1-ene in a suitable solvent (e.g., tetrahydrofuran), add a catalytic amount of a strong acid, such as sulfuric acid.[5]

-

Add water to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC). The reaction involves the formation of a secondary carbocation which then rearranges to a more stable tertiary benzylic carbocation via a 1,2-hydride shift.[5]

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation to yield this compound.[5]

-

Chemical Reactions and Applications

This compound can undergo several chemical transformations and has applications in various fields.

-

Synthesis of 2-Phenylbutane: It can be used to synthesize 2-phenylbutane in a reaction with trifluoroacetic acid in dichloromethane.[7]

-

Oxidation: As a tertiary alcohol, it is resistant to mild oxidizing agents. However, strong oxidizing agents like potassium permanganate (B83412) can lead to the formation of ketones or carboxylic acids.[1]

-

Dehydration: Under acidic conditions, it can undergo an E1 elimination reaction to form alkenes, with the major product typically being the more stable 2-phenyl-2-butene.[1]

-

Etherification: In the presence of an acid catalyst, it can react with an alcohol to form an ether, such as 2-methoxy-2-phenylbutane when reacted with methanol.[1]

-

Neuropharmacology: It serves as a structural analog for studying compounds that interact with the central nervous system, with potential effects on NMDA receptors.[1]

Experimental Workflow and Signaling Pathway Analysis

While specific signaling pathways involving this compound are not extensively detailed in the public literature, a general workflow for its application in research, particularly in the context of drug development and neuropharmacology, can be outlined. This workflow illustrates the logical progression from compound acquisition to data analysis.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 3. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]

- 4. This compound can be prepared by which of the following combinations ? [allen.in]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound [chembk.com]

- 7. 2-PHENYL-2-BUTANOL | 1565-75-9 [chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 2-Phenylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Phenylbutan-2-ol (CAS No. 1565-75-9), a tertiary alcohol used in various chemical syntheses. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Section 1: Chemical and Physical Properties

This compound is a yellow liquid with a faint ester-like odor.[1] It is important to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O | [2][3] |

| Molecular Weight | 150.22 g/mol | [2][3] |

| Appearance | Yellow liquid with a weak ester-like odor | [1] |

| Specific Gravity | 0.977 (water = 1) | [1] |

| Solubility | Does not mix with water | [1] |

| Boiling Point | Approximately 230 °C | [4] |

| Melting Point | Approximately -25 °C | [4] |

| Stability | Considered stable under normal conditions | [1] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance.[1] The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Pictogram: [2]

Primary Hazards:

-

Harmful if swallowed: Accidental ingestion may cause serious health damage or be fatal.[1] Animal experiments indicate that ingestion of less than 150 grams may be fatal or cause serious damage to an individual's health.[1]

-

Skin Contact: Prolonged or repeated skin contact may lead to dryness, cracking, irritation, and possible dermatitis.[1] The liquid can degrease the skin, and systemic effects may occur following absorption.[1] Open cuts, abraded, or irritated skin should not be exposed to this material.[1]

-

Eye Contact: While not considered a primary irritant, direct contact may cause temporary discomfort, tearing, or redness.[1]

-

Inhalation: Inhalation of high vapor concentrations, especially at elevated temperatures, can irritate the chest and nose, leading to coughing, sneezing, headache, and nausea.[1] There is some evidence that it may cause respiratory irritation.[1]

-

Flammability: The substance is combustible and presents a slight fire hazard when exposed to heat or flame.[1]

Section 3: Experimental Protocols for Safe Handling

3.1 Engineering Controls

-

Work should be conducted in a well-ventilated area.[5]

-

For procedures with a risk of vapor generation, a chemical fume hood is recommended.[5] Local exhaust ventilation may be necessary in certain situations.[1]

3.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when handling this compound.

| Protection Type | Recommended Equipment | Standard/Specification |

| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves should be selected based on breakthrough time and permeation rate for the specific chemical. Gloves must be inspected before use. | [5][6] |

| Body Protection | A standard laboratory coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn over the lab coat. | [5][6] |

| Respiratory Protection | If ventilation is insufficient, a NIOSH-approved respirator with appropriate cartridges should be used. | Follow OSHA respirator regulations (29 CFR 1910.134).[5] |

3.3 Handling Procedures

-

Avoid all personal contact, including inhalation.[1]

-

Wear protective clothing when there is a risk of exposure.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Keep containers securely sealed when not in use.[1]

-

Protect containers from physical damage.[1]

3.4 Storage

-

Store in original, tightly sealed containers.[1]

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from ignition sources such as smoking, naked lights, or flames.[1]

-

Store away from incompatible materials, including oxidizing agents and strong acids.[1]

-

Store separately from foodstuff containers.[1] Recommended storage temperature is 2-8°C.[3]

Section 4: Emergency Procedures

4.1 First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

-

If on Skin: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water.[8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek medical attention.[7]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][8]

4.2 Fire-Fighting Measures

-

Extinguishing Media: Use alcohol-stable foam or dry chemical powder.[1]

-

Fire-Fighting Procedures: Alert emergency responders. Wear full body protective clothing and a self-contained breathing apparatus (SCBA).[1]

-

Hazardous Combustion Products: Combustion may produce carbon dioxide (CO₂), aldehydes, and other toxic fumes.[1]

4.3 Accidental Release Measures

For any spill, ensure the area is well-ventilated and all ignition sources are removed.[1]

-

Minor Spills:

-

Clean up all spills immediately.[1]

-

Absorb the spill with an inert material (e.g., sand, earth).

-

Place the absorbed material in a suitable container for disposal.

-

-

Major Spills:

Section 5: Waste Disposal

All waste must be handled in accordance with local, state, and federal regulations.[1] It is recommended to consult with a licensed professional waste disposal service. Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]

Section 6: Toxicological Information

-

Acute Toxicity: The oral LD50 for rats is 1400 mg/kg.[1]

-

Carcinogenicity: This substance is not classified as a carcinogen by major regulatory agencies.

Visualizations

Chemical Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill of this compound.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C10H14O | CID 15283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1565-75-9|this compound|BLD Pharm [bldpharm.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound|1565-75-9 - MOLBASE Encyclopedia [m.molbase.com]

- 7. aurochemicals.com [aurochemicals.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to the Solubility of 2-Phenylbutan-2-ol in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Phenylbutan-2-ol, a tertiary alcohol, possesses both a nonpolar phenyl group and a polar hydroxyl group, giving it an amphiphilic character. This structure dictates its solubility in various organic solvents, a critical parameter for its application in chemical synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature[1], this guide provides a comprehensive overview of its expected solubility profile based on chemical principles. Furthermore, it details standardized experimental protocols for the precise quantitative determination of its solubility.

One source suggests that 2-phenyl-2-butanol is soluble in water and a variety of organic solvents[2]. The presence of a polar amino group in a similar compound, 1-amino-2-phenyl-butan-2-ol, allows for hydrogen bonding with polar solvents, thereby increasing its solubility in such media[3]. Conversely, the hydrophobic phenyl group can limit solubility in highly polar solvents[3].

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound in common organic solvents can be predicted. The presence of the hydroxyl group suggests solubility in polar protic and aprotic solvents, while the phenyl and butyl groups indicate affinity for nonpolar solvents.

| Solvent Class | Examples | Predicted Solubility of this compound | Rationale |

| Polar Protic Solvents | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to strong interactions with protic solvents. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | The polar nature of these solvents can interact with the hydroxyl group of this compound, though the lack of hydrogen bond donation from the solvent may result in slightly lower solubility compared to protic solvents. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers are relatively polar and can accept hydrogen bonds from the hydroxyl group of this compound. |

| Esters | Ethyl acetate | Moderate | The polarity of the ester group allows for favorable interactions with the hydroxyl group. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar nature of these solvents interacts favorably with the phenyl and butyl groups of this compound. However, the polar hydroxyl group will limit solubility. |

| Halogenated Solvents | Dichloromethane, Chloroform | Moderate to High | These solvents have some polarity and can interact with the solute, and the nonpolar parts of the molecule are compatible with the solvent. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, standardized experimental methods must be employed. The following protocols describe the widely accepted shake-flask method coupled with gravimetric or chromatographic analysis.

1. Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent at a given temperature[4].

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (oven and desiccator).

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure saturation[4].

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to test samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the measured solubility remains constant)[1].

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved solid particles.

-

2. Quantitative Analysis

a) Gravimetric Method

This method is straightforward and involves determining the mass of the dissolved solute after evaporating the solvent.

Procedure:

-

Accurately weigh the volumetric flask containing the filtered saturated solution.

-

Gently evaporate the solvent using a rotary evaporator or by placing the flask in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, place the flask in an oven at a temperature below the boiling point of this compound (boiling point is approximately 107-108 °C at 20 mmHg) to remove any residual solvent[5].

-

Cool the flask in a desiccator to room temperature and weigh it.

-

Repeat the drying and weighing steps until a constant mass is obtained[6].

-

The mass of the dissolved this compound is the difference between the final constant mass of the flask with the residue and the initial mass of the empty flask.

-

Calculate the solubility in g/L or mg/mL.

b) High-Performance Liquid Chromatography (HPLC) Method

This method is highly sensitive and accurate, especially for determining the solubility of compounds that are sparingly soluble or when only small sample volumes are available.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the peak areas.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method followed by quantitative analysis.

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol, 2-phenylbutan-2-ol, utilizing the Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, offering a versatile and robust method for the preparation of alcohols. The protocols outlined below describe the reaction of a ketone with an organomagnesium halide (Grignard reagent).

Reaction Principle

The synthesis of this compound is achieved through the nucleophilic addition of a Grignard reagent to a ketone. The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic, which readily attacks the electrophilic carbonyl carbon of the ketone. This initial adduction forms a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product. Two primary synthetic routes are presented:

-

Route A: Reaction of acetophenone (B1666503) with ethylmagnesium bromide.

-

Route B: Reaction of propiophenone (B1677668) with methylmagnesium bromide.

Data Presentation

The following tables summarize the key quantitative data for the reagents and the final product, this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O |

| Molecular Weight | 150.22 g/mol [1] |

| Appearance | Colorless liquid |

| Boiling Point | 107-108 °C at 20 mmHg[2][3] |

| Density | 0.977 g/mL at 25 °C[2][3] |

| Refractive Index (n²⁰/D) | 1.519[2][3] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks |

| ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H), ~2.0 (s, 1H, -OH), ~1.8 (q, 2H, -CH₂-), ~1.5 (s, 3H, -CH₃), ~0.8 (t, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ ~147 (Ar-C), ~128 (Ar-CH), ~126 (Ar-CH), ~125 (Ar-CH), ~76 (C-OH), ~36 (-CH₂-), ~29 (-CH₃), ~8 (-CH₃) |

| IR (Neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~3000-2800 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1490, 1445 cm⁻¹ (C=C stretch, aromatic) |

| Mass Spectrometry (EI) | m/z 150 (M⁺), 121, 105, 77, 43 |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound via the reaction of acetophenone with ethylmagnesium bromide (Protocol A). The procedure can be adapted for the reaction of propiophenone with methylmagnesium bromide.

Protocol A: Synthesis from Acetophenone and Ethylmagnesium Bromide

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Acetophenone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Iodine crystal (optional, for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Part 1: Preparation of the Grignard Reagent (Ethylmagnesium Bromide)

-

Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C for several hours and assembled while hot under a dry, inert atmosphere (nitrogen or argon) to exclude moisture.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Add a small crystal of iodine to activate the magnesium surface.

-

Solvent Addition: Add a portion of anhydrous diethyl ether to the flask to cover the magnesium turnings.

-

Reagent Addition: In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.

-

Reaction Initiation: Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Grignard Formation: Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the ethylmagnesium bromide Grignard reagent.

Part 2: Reaction with Acetophenone

-

Cooling: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

-

Ketone Addition: Prepare a solution of acetophenone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product.

Visualizations

Below are diagrams illustrating the reaction mechanism and the experimental workflow.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Synthesis of 2-Phenylbutan-2-ol via Grignard Reaction: A Comparative Analysis of Reagent Combinations

Application Note

Introduction